(1S,2R,4R,6S)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a spiro[bicyclo[2.2.1]heptane] core, which is a type of bicyclic compound where two rings share one atom . The molecule also contains an imidazolidine ring, which is a type of heterocycle containing two nitrogen atoms . Additionally, the molecule has a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The stereochemistry is also important, as indicated by the (1S,2R,4R,6S) notation, which describes the configuration of the chiral centers in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the carboxylic acid group could result in acidic properties .Properties
IUPAC Name |
(1S,2R,4R,6S)-2',5'-dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-7(14)5-1-4-2-6(5)10(3-4)8(15)11-9(16)12-10/h4-6H,1-3H2,(H,13,14)(H2,11,12,15,16)/t4-,5+,6-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDGDTWOPAKPSU-AKEPGGOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O)C3(C2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C(=O)O)[C@@]3(C2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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